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Compound of Interest

Compound Name: 3-Bromocinnoline

Cat. No.: B1602034 Get Quote

Foreword: Navigating a Scarce Landscape
To our fellow researchers, scientists, and drug development professionals, this guide ventures

into the chemical landscape of 3-Bromocinnoline. It is crucial to preface this document by

acknowledging the limited availability of specific experimental data for this particular molecule

in peer-reviewed literature and commercial databases. Consequently, this guide has been

meticulously crafted by integrating established principles of heterocyclic chemistry, drawing

analogies from the well-documented chemistry of the isomeric 3-bromoquinoline, and

extrapolating from the rich body of research on substituted cinnoline derivatives. Every effort

has been made to present a scientifically rigorous and practically valuable resource, with clear

distinctions between established data for related compounds and reasoned postulations for 3-
Bromocinnoline.

The Cinnoline Scaffold: A Nucleus of
Pharmacological Interest
The cinnoline core, a bicyclic heteroaromatic system composed of a benzene ring fused to a

pyridazine ring, is a recognized "privileged structure" in medicinal chemistry. Cinnoline

derivatives have garnered significant attention for their broad spectrum of pharmacological

activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction

of a bromine atom at the 3-position of the cinnoline ring system creates a versatile synthetic

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1602034?utm_src=pdf-interest
https://www.benchchem.com/product/b1602034?utm_src=pdf-body
https://www.benchchem.com/product/b1602034?utm_src=pdf-body
https://www.benchchem.com/product/b1602034?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1602034?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


handle for further molecular elaboration, offering a pathway to novel chemical entities with

potentially enhanced biological activity.

Chemical Structure and Identification
The foundational step in understanding any chemical entity is the precise definition of its

structure and associated identifiers.

IUPAC Name: 3-Bromocinnoline

Molecular Formula: C₈H₅BrN₂

Molecular Weight: 209.05 g/mol

CAS Number: Not assigned (as of the latest search). The absence of a CAS number is

indicative of the compound's limited commercial availability and published research.

Canonical SMILES: C1=CC=C2C(=C1)C(=CN=N2)Br

Diagram of 3-Bromocinnoline's Chemical Structure:

Caption: Chemical structure of 3-Bromocinnoline.

Physicochemical Properties: An Extrapolative
Analysis
Directly measured physical and spectroscopic data for 3-Bromocinnoline are not readily

available. The following table presents predicted and extrapolated data based on the parent

cinnoline molecule and related brominated heterocycles.
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Property Predicted/Estimated Value
Rationale/Comparative
Data

Melting Point 100-110 °C

Cinnoline has a melting point

of 39 °C. Bromination typically

increases the melting point

due to increased molecular

weight and intermolecular

forces. For comparison, 3-

bromoquinoline has a melting

point of 13-15 °C.

Boiling Point > 300 °C

High boiling points are

characteristic of aromatic

heterocyclic compounds of this

molecular weight.

Solubility

Sparingly soluble in water;

Soluble in organic solvents

(e.g., DMSO, DMF,

Chloroform)

The aromatic nature and the

presence of the bromo-

substituent suggest low

aqueous solubility.

Appearance Pale yellow to off-white solid Cinnoline is a light yellow solid.

pKa ~1-2

The pKa of cinnoline is 2.64.

The electron-withdrawing

nature of the bromine atom is

expected to decrease the

basicity of the nitrogen atoms.

Synthesis of 3-Bromocinnoline: Plausible Synthetic
Routes
While a definitive, optimized synthesis for 3-Bromocinnoline has not been extensively

documented, established methods for the synthesis of substituted cinnolines provide a strong

foundation for its preparation.
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Proposed Synthetic Pathway: Diazotization and
Cyclization
A plausible and widely utilized method for constructing the cinnoline ring is through the

diazotization of an appropriately substituted o-aminophenyl precursor, followed by

intramolecular cyclization.

Workflow for the Proposed Synthesis of 3-Bromocinnoline:

2-Amino-α-bromoacetophenone Diazotization
(NaNO₂, HCl, 0-5 °C) Diazonium Salt Intermediate Intramolecular Cyclization

(Heating) 3-Bromocinnolin-4(1H)-one Chlorination
(POCl₃) 4-Chloro-3-bromocinnoline Reductive Dehalogenation

(H₂, Pd/C) 3-Bromocinnoline

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 3-Bromocinnoline.

Detailed Experimental Protocol (Hypothetical):

Diazotization of 2-Amino-α-bromoacetophenone:

Dissolve 2-amino-α-bromoacetophenone in a mixture of concentrated hydrochloric acid

and water.

Cool the solution to 0-5 °C in an ice bath.

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the

temperature below 5 °C.

Stir the reaction mixture for 30 minutes at 0-5 °C to ensure complete formation of the

diazonium salt.

Intramolecular Cyclization:

Slowly warm the reaction mixture to room temperature and then gently heat to 50-60 °C.

Monitor the reaction by Thin Layer Chromatography (TLC) for the formation of 3-

bromocinnolin-4(1H)-one.
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Upon completion, cool the reaction mixture and neutralize with a suitable base (e.g.,

sodium bicarbonate) to precipitate the product.

Filter, wash with cold water, and dry the crude 3-bromocinnolin-4(1H)-one.

Chlorination:

Reflux the crude 3-bromocinnolin-4(1H)-one in an excess of phosphorus oxychloride

(POCl₃) for 2-3 hours.

Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

Neutralize with a base (e.g., sodium carbonate) and extract the product with a suitable

organic solvent (e.g., dichloromethane).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to obtain crude 4-chloro-3-bromocinnoline.

Reductive Dehalogenation:

Dissolve the crude 4-chloro-3-bromocinnoline in a suitable solvent (e.g., ethanol).

Add a catalytic amount of palladium on carbon (10% Pd/C).

Hydrogenate the mixture at a suitable pressure until the reaction is complete (monitored

by TLC).

Filter the catalyst through a pad of Celite and concentrate the filtrate to yield crude 3-
Bromocinnoline.

Purify the final product by column chromatography or recrystallization.

Reactivity and Potential for Further
Functionalization
The bromine atom at the 3-position of the cinnoline ring is a key functional group that allows for

a variety of subsequent chemical transformations, primarily through cross-coupling reactions.
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Key Reaction Pathways for 3-Bromocinnoline:

3-Bromocinnoline

Suzuki Coupling
(Ar-B(OH)₂, Pd catalyst, base)

Sonogashira Coupling
(Alkynes, Pd/Cu catalyst, base)

Buchwald-Hartwig Amination
(Amines, Pd catalyst, base)

Stille Coupling
(Organostannanes, Pd catalyst)

3-Aryl-cinnolines 3-Alkynyl-cinnolines 3-Amino-cinnolines 3-Alkyl/Aryl-cinnolines

Click to download full resolution via product page

Caption: Potential cross-coupling reactions of 3-Bromocinnoline.

These reactions enable the introduction of a wide array of substituents at the 3-position,

facilitating the generation of libraries of novel cinnoline derivatives for structure-activity

relationship (SAR) studies in drug discovery.

Applications in Drug Discovery and Materials
Science
While there are no specific reported applications for 3-Bromocinnoline itself, its potential can

be inferred from the biological activities of other cinnoline derivatives.

Oncology: Many cinnoline derivatives have been investigated as potential anticancer agents,

targeting various cellular pathways.

Anti-inflammatory: Certain cinnoline compounds have demonstrated anti-inflammatory

properties.

Antimicrobial: The cinnoline scaffold is present in molecules with antibacterial and antifungal

activity.
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Materials Science: The rigid, planar structure of the cinnoline ring system suggests potential

applications in the development of organic electronic materials, such as organic light-emitting

diodes (OLEDs) and organic field-effect transistors (OFETs).

Safety and Handling
Specific safety data for 3-Bromocinnoline is not available. However, based on the general

properties of brominated aromatic compounds and heterocyclic amines, the following

precautions are recommended:

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective

equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust

and contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials such as strong oxidizing agents.

Toxicity: The toxicological properties have not been fully investigated. Treat as a potentially

hazardous substance.

Conclusion: A Call for Further Exploration
3-Bromocinnoline represents an intriguing yet underexplored molecule with significant

potential as a building block in medicinal chemistry and materials science. This guide has

provided a comprehensive overview based on established chemical principles and data from

related compounds. It is our hope that this document will serve as a valuable resource and a

catalyst for further research into the synthesis, characterization, and application of this

promising compound.

To cite this document: BenchChem. [An In-Depth Technical Guide to 3-Bromocinnoline:
Structure, Properties, and Synthetic Strategies]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1602034#3-bromocinnoline-chemical-structure-
and-properties]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1602034?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1602034?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

